1-(2,5-Difluorophenyl)butane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,5-Difluorophenyl)butane-1,3-dione is an organic compound with the molecular formula C10H8F2O2 It belongs to the class of diketones, which are characterized by the presence of two carbonyl groups (C=O) within the molecule
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2,5-Difluorophenyl)butane-1,3-dione can be synthesized through various synthetic routes. One common method involves the Claisen-Schmidt condensation reaction, where an aromatic aldehyde reacts with a ketone in the presence of a base. The reaction typically requires conditions such as a basic medium (e.g., sodium hydroxide) and a solvent like ethanol. The reaction mixture is usually heated to facilitate the formation of the desired diketone product .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst selection, is crucial to achieve high efficiency in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 1-(2,5-Difluorophenyl)butane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone to corresponding alcohols or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
1-(2,5-Difluorophenyl)butane-1,3-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and polymers.
Biology: The compound is studied for its potential biological activities, including anticancer properties.
Medicine: Research explores its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is utilized in the production of materials such as polymers and coatings
Mechanism of Action
The mechanism of action of 1-(2,5-Difluorophenyl)butane-1,3-dione involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through the inhibition of specific enzymes or receptors, leading to changes in cellular processes. For example, it may induce apoptosis (programmed cell death) in cancer cells by activating caspase enzymes .
Comparison with Similar Compounds
- 1-(3,5-Difluorophenyl)butane-1,3-dione
- 1-(4-Fluorophenyl)butane-1,3-dione
- 1-(2,4-Difluorophenyl)butane-1,3-dione
Comparison: 1-(2,5-Difluorophenyl)butane-1,3-dione is unique due to the specific positioning of the fluorine atoms on the aromatic ring. This positioning can influence the compound’s reactivity, stability, and biological activity compared to similar compounds. For instance, the presence of fluorine atoms can enhance the compound’s lipophilicity and metabolic stability, making it a valuable candidate for drug development .
Properties
Molecular Formula |
C10H8F2O2 |
---|---|
Molecular Weight |
198.17 g/mol |
IUPAC Name |
1-(2,5-difluorophenyl)butane-1,3-dione |
InChI |
InChI=1S/C10H8F2O2/c1-6(13)4-10(14)8-5-7(11)2-3-9(8)12/h2-3,5H,4H2,1H3 |
InChI Key |
SYXXDOCLDWASNH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=O)C1=C(C=CC(=C1)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.